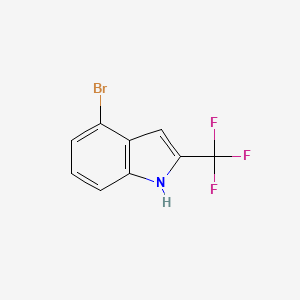

4-Bromo-2-(trifluoromethyl)-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLXZBCVCULJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695037 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-75-3 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Positional and Structural Confirmation

No experimental NMR data for 4-Bromo-2-(trifluoromethyl)-1H-indole could be located.

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the searched resources.

Specific ¹³C NMR spectral data for this compound are not available in the searched resources.

Specific ¹⁹F NMR spectral data for this compound are not available in the searched resources.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

No experimental mass spectrometry data for this compound could be located.

Specific HRMS data, which would confirm the exact mass and elemental composition, for this compound are not available in the searched resources.

Specific EI-MS data, which would provide information on the fragmentation pattern of the molecule, for this compound are not available in the searched resources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of organic molecules, allowing for the determination of molecular weight and structural information through controlled fragmentation. uvic.ca For this compound (molar mass: 264.04 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 265. chemscene.com Due to the presence of bromine, a characteristic isotopic pattern would be observed for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can provide further structural confirmation by inducing fragmentation of the parent ion. uvic.ca The fragmentation pathways for protonated this compound can be predicted based on its structure and studies of similar compounds. nih.govnih.gov The C-Br and C-CF₃ bonds are potential sites for cleavage. Common fragmentation reactions for trifluoromethyl-containing aromatic compounds can involve the loss of a ·CF₃ radical. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 265/267 | Protonated molecular ion, showing ⁷⁹Br/⁸¹Br isotopic pattern. |

| [M-H]⁻ | 263/265 | Deprotonated molecular ion (in negative ion mode). |

| [M+H - CF₃]⁺ | 196/198 | Loss of the trifluoromethyl group from the protonated parent ion. |

Note: The table contains predicted values based on chemical principles.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the indole (B1671886) ring, the N-H bond, the C-Br bond, and the C-F bonds of the trifluoromethyl group.

Based on data from indole and related substituted aromatic compounds, a detailed assignment of vibrational frequencies can be proposed. researchgate.netnih.gov The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations occur in the 1620-1450 cm⁻¹ region. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the bromine atom will influence the exact positions and intensities of these bands. The strong C-F stretching vibrations of the CF₃ group are anticipated to produce intense absorption bands in the 1350-1100 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers, often in the 700-500 cm⁻¹ range.

Table 2: Predicted FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| 1350-1100 | C-F Stretch | Trifluoromethyl (CF₃) |

Note: The table contains predicted values based on characteristic group frequencies from spectroscopic literature.

Attenuated Total Reflectance (ATR) Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that enables the analysis of solid and liquid samples with minimal to no preparation. harricksci.comharricksci.com This method is particularly useful for obtaining high-quality spectra from powders, films, or viscous liquids. In ATR, an infrared beam is directed into a crystal of high refractive index (such as zinc selenide (B1212193) or germanium), creating an evanescent wave that extends beyond the crystal surface. harricksci.com When a sample is brought into contact with the crystal, this wave is attenuated at specific frequencies corresponding to the sample's vibrational modes.

For this compound, ATR-FTIR would be a rapid and efficient method for routine identification and quality control. The resulting spectrum would show the same characteristic absorption bands as a traditional transmission FT-IR spectrum, allowing for the identification of key functional groups. harricksci.com While the peak positions are directly comparable, their relative intensities may differ from transmission spectra due to the nature of the measurement. harricksci.com ATR is a surface-sensitive technique, making it ideal for analyzing the surface properties of the compound. nih.gov

Electronic Absorption Spectroscopy for Conjugation and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, chromophores, and extent of conjugation. The indole ring system is a well-defined chromophore that exhibits characteristic absorption bands corresponding to π→π* electronic transitions.

The UV-Vis spectrum of the parent indole molecule typically shows two main absorption bands: a strong band around 210-225 nm and a more structured band between 260-290 nm. nist.gov For this compound, the indole chromophore remains the primary absorbing species. The substituents on the benzene (B151609) ring—the bromine atom at position 4 and the trifluoromethyl group at position 2—are expected to modulate these absorptions. The bromine atom, an auxochrome, may cause a slight bathochromic (red) shift of the absorption maxima due to its lone pair electrons interacting with the π-system. The trifluoromethyl group, being strongly electron-withdrawing, can also influence the electronic structure and thus the absorption spectrum. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as methanol (B129727) or ethanol. researchdata.edu.au

Table 3: Characteristic UV-Vis Absorption of the Indole Chromophore

| Wavelength Range (nm) | Transition Type | Notes |

|---|---|---|

| ~210-225 | π→π* | Strong absorption, characteristic of the indole system. |

Note: Data for the parent indole chromophore. Substituents in this compound will cause shifts in these maxima.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of a closely related compound, 4-Bromo-1H-indole-2,3-dione (4-bromoisatin), provides significant insight into the likely structural features. researchgate.net X-ray analysis of 4-bromoisatin (B1231351) revealed a planar nine-membered ring system. In the solid state, molecules were found to form dimers through N—H···O hydrogen bonds. researchgate.net Furthermore, the crystal packing was characterized by parallel slipped π–π stacking interactions between the indole rings of adjacent molecules. researchgate.net

Given the structural similarities, it is probable that this compound also exhibits a planar indole core. The N-H group is available to act as a hydrogen bond donor, potentially forming chains or dimers in the crystal lattice. The presence of the bulky and heavy bromine atom, along with the trifluoromethyl group, will significantly influence the crystal packing arrangement. A full X-ray diffraction study would be required to confirm these features and determine the precise crystallographic parameters.

Table 4: Crystallographic Data for the Related Compound 4-Bromo-1H-indole-2,3-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9791 (2) |

| b (Å) | 4.60620 (10) |

| c (Å) | 20.3705 (5) |

| β (°) | 98.414 (2) |

Source: Data from the structural analysis of 4-Bromo-1H-indole-2,3-dione. researchgate.net

Computational and Theoretical Studies on this compound Currently Unavailable in Published Literature

Following a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical studies specifically focusing on the compound This compound are not available in the public domain. Research providing specific data on its molecular geometry, electronic structure, frontier molecular orbitals, electrostatic potential, natural bond orbitals, or non-linear optical properties has not been published.

While the methodologies requested for the analysis are standard in computational chemistry, the specific results for this particular molecule have not been documented in the accessible literature. Computational studies, including Density Functional Theory (DFT) calculations, are frequently performed on novel or significant compounds to predict their properties and reactivity. For instance, research on related indole derivatives, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and other substituted indoles, has been conducted to investigate their structural and electronic characteristics. These studies employ methods like DFT to optimize molecular geometry, analyze vibrational spectra, and evaluate electronic properties through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses.

However, without specific research on this compound, it is not possible to provide the detailed data tables and findings for the following outlined sections:

Computational Chemistry and Theoretical Studies

Non-Linear Optical (NLO) Properties Prediction

Researchers often utilize these theoretical tools to gain insights into a molecule's behavior. FMO theory helps in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). MEP mapping provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis offers a detailed description of the electronic structure in terms of Lewis-like bonding patterns. Furthermore, the prediction of non-linear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications.

Although these analytical methods are well-established, the application of them to 4-Bromo-2-(trifluoromethyl)-1H-indole and the subsequent publication of the results have not been found. Therefore, the specific data required to populate the requested article sections remains unavailable.

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques for understanding how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme. frontiersin.org These methods predict the preferred orientation of a ligand when bound to a receptor and estimate the stability and dynamics of the resulting complex. frontiersin.orgnih.govnih.gov

Molecular docking algorithms explore various possible binding poses of a ligand within the active site of a target protein, calculating a scoring function to estimate the binding affinity for each pose. journaleras.com This allows for the identification of key interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, that stabilize the ligand-receptor complex. frontiersin.org While specific docking studies for this compound are not extensively documented, research on structurally related compounds highlights the utility of this approach. For instance, docking studies have been performed on various indole (B1671886) derivatives to predict their binding affinity against targets like the antimicrobial peptide Btd-2 nih.govglpbio.com and the 3C-like protease (3CLpro) of SARS-CoV, a critical enzyme in the viral replication cycle. nih.govthesciencein.org

The trifluoromethyl (-CF₃) group, a key feature of the target compound, is known to play a significant role in ligand-target interactions. Theoretical and experimental studies have shown that trifluoromethyl groups can engage in multipolar interactions with the protein backbone, particularly with carbonyl groups, which can substantially enhance binding affinity and inhibitory activity. nih.gov For example, the introduction of trifluoromethyl groups into menin-MLL inhibitors led to a significant improvement in their potency due to the formation of these favorable interactions. nih.gov

Following docking, molecular dynamics simulations are often employed to refine the predicted binding poses and evaluate the stability of the ligand-protein complex over time. eurjchem.comresearchgate.net MD simulations model the atomic-level movements and conformational changes of the complex, providing a more dynamic picture of the interaction. nih.gov For example, in a study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyltransferase inhibitors, 100 ns molecular dynamics simulations were used to confirm the stability of the complexes formed by newly designed compounds. eurjchem.comresearchgate.net

Table 1: Examples of Molecular Docking & Dynamics Studies on Related Compounds

| Compound Class | Target | Computational Method | Key Findings |

|---|---|---|---|

| Trifluoromethyl-thienopyrimidine | Menin (protein-protein interaction) | Molecular Docking, FMAP Algorithm | The -CF₃ group forms favorable multipolar interactions with the protein backbone, improving inhibitory activity by 5- to 10-fold. nih.gov |

| Indole Derivatives | SARS CoV 3CLpro | Molecular Docking | Supported QSAR models by identifying favorable binding modes of potential inhibitors within the enzyme's active site. nih.gov |

| Indoloquinolizidine Derivatives | Antimicrobial peptide Btd-2 nih.govglpbio.com | Molecular Docking | Determined residual interactions, binding affinity, and hydrogen bonding, suggesting potential as effective antibacterial agents. thesciencein.org |

| Benzofuran and Indole Derivatives | Histone Lysine Methyl Transferase (HKMT) | Molecular Docking, Molecular Dynamics | Identified binding interactions and confirmed the stability of newly designed inhibitors at the target receptor. eurjchem.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov A reliable QSAR model can predict the activity of untested compounds, guiding the design and synthesis of more potent molecules. nih.govnih.gov

While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been successfully developed for various classes of indole derivatives, demonstrating the applicability of this approach. These models have been used to predict activities such as enzyme inhibition and anticancer effects. nih.goveurjchem.comnih.govresearchgate.net

In a typical QSAR study, molecular descriptors representing physicochemical properties—such as steric (e.g., molar refractivity), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) parameters—are calculated for a set of molecules with known activities. nih.govresearchgate.net Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net

For example, QSAR models have been developed for:

Indole derivatives as monoamine oxidase (MAO) inhibitors: A study using comparative molecular field analysis (CoMFA) found that both steric and electrostatic fields were important for the inhibition of MAO-A and MAO-B. nih.gov

Isatin (B1672199) and indole derivatives as SARS CoV 3CLpro inhibitors: A model was developed using Monte Carlo optimization to predict the inhibitory activity of 81 compounds, which was later supported by docking studies. nih.gov

Benzofuran and indole derivatives as histone lysine methyl transferase (HKMT) inhibitors: An MLR-based model identified two descriptors (minHBint4 and Wlambdal.unity) that showed high predictive power for anticancer activity. eurjchem.comresearchgate.net

The statistical validity of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²cv), and an external validation coefficient (R²ext), which measures the model's ability to predict the activity of an independent set of compounds. eurjchem.comnih.govnih.gov

Table 2: Summary of QSAR Studies on Indole-Based Scaffolds

| Compound Class | Biological Activity | Modeling Method | Key Descriptors/Fields | Statistical Parameters |

|---|---|---|---|---|

| Indole Derivatives | MAO-A and MAO-B Inhibition | CoMFA | Steric and Electrostatic Fields | MAO-A: r²cv = 0.743; MAO-B: r²cv = 0.603 nih.gov |

| Isatin & Indole Derivatives | SARS CoV 3CLpro Inhibition | Monte Carlo Optimization (CORAL software) | Hybrid SMILES and Hydrogen Suppressed Graph (HSG) descriptors | Not specified in abstract nih.gov |

| Benzofuran & Indole Derivatives | Histone Lysine Methyl Transferase (HKMT) Inhibition | Multiple Linear Regression (MLR) | minHBint4, Wlambdal.unity | R² = 0.9328, Q²LOO = 0.9212, R²ext = 0.929 eurjchem.comresearchgate.net |

| Isatin Derivatives | Anticancer Activity | PCA, MLR, ANN | Quantum chemical descriptors (dipole moment, HOMO/LUMO energies) | Not specified in abstract researchgate.net |

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, primarily using Density Functional Theory (DFT), are indispensable for investigating the detailed mechanisms of chemical reactions. These calculations can map out entire reaction pathways, identify transition states and intermediates, and explain the origins of chemo-, regio-, and stereoselectivity.

For reactions involving complex scaffolds like substituted indoles, theoretical studies provide insights that are often difficult to obtain through experiments alone. A relevant example is the theoretical investigation of the [3+2] cycloaddition reaction between an isatin-derived ketimine containing a trifluoromethyl group and a vinylpyridine to produce spiro[pyrrolidin-oxindoles]. researchgate.net This study, conducted at the M06-2X level of theory, revealed a three-step mechanism for the catalyst-free reaction, initiated by two proton transfer steps, followed by the final cycloaddition. researchgate.net

Crucially, the calculations demonstrated the significant role of the trifluoromethyl (–CF₃) group. researchgate.net Analyses using Natural Bond Orbital (NBO) and atomic charges showed that the electron-withdrawing nature of the –CF₃ group facilitates the initial proton transfer step, which is critical for the reaction to proceed. researchgate.net

Furthermore, theoretical calculations can elucidate the origins of selectivity. In the aforementioned study, distortion/interaction analysis was employed to understand the observed diastereoselectivity. researchgate.net The results indicated that the preferred product stereoisomer is formed via a transition state (E-TS3-a) that has both a lower distortion energy and a stronger interaction energy between the reacting fragments. researchgate.net Such detailed mechanistic understanding is vital for optimizing reaction conditions and designing more efficient and selective synthetic routes for complex molecules like derivatives of this compound.

Derivatization and Synthetic Transformations of 4 Bromo 2 Trifluoromethyl 1h Indole

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organohalides and organoboron compounds. This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and functional materials. A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent to couple an aryl halide with a boronic acid or ester.

While this reaction is a standard method for functionalizing bromo-substituted aromatic and heteroaromatic compounds, extensive searches have yielded no specific examples or optimized conditions for the Suzuki-Miyaura coupling of 4-Bromo-2-(trifluoromethyl)-1H-indole with various boronic acids. Consequently, no data tables detailing substrates, conditions, and yields for this specific transformation can be compiled.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is crucial for the synthesis of arylalkynes and conjugated enynes.

As with other cross-coupling methods, there is a notable absence of published research detailing the Sonogashira coupling of this compound. Information regarding reaction conditions, catalyst systems, and the scope of compatible terminal alkynes for this specific substrate is not available, precluding the creation of an interactive data table of research findings.

Other Cross-Coupling Methodologies

Other important palladium-catalyzed cross-coupling reactions include the Heck, Stille, Buchwald-Hartwig, and Negishi couplings, which allow for the introduction of a wide array of functional groups. These methodologies are cornerstones of synthetic chemistry for modifying halogenated scaffolds. However, the application of these powerful techniques to this compound has not been documented in the accessible scientific literature, indicating a potential area for future research.

Functionalization at the Indole (B1671886) Nitrogen Atom

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the modulation of the molecule's electronic properties and biological activity. N-alkylation, N-arylation, and N-sulfonylation are common strategies to introduce diverse substituents at this position.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation of indoles are typically achieved by reaction with alkyl or aryl halides, often in the presence of a base. Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination, are also frequently employed for N-arylation. These modifications are critical in medicinal chemistry for tuning the pharmacological profile of indole-containing compounds.

Despite the fundamental nature of these reactions, specific protocols and research findings for the N-alkylation or N-arylation of this compound are absent from the literature. There are no detailed studies on the reaction conditions or the range of alkyl and aryl groups that can be successfully introduced onto the indole nitrogen of this specific molecule.

N-Sulfonylation Reactions

The introduction of a sulfonyl group at the indole nitrogen (N-sulfonylation) is another common derivatization that can serve both as a protecting group and as a functional handle for further transformations. The reaction typically involves treating the indole with a sulfonyl chloride in the presence of a base.

A thorough review of available chemical databases and literature indicates that no studies have been published on the N-sulfonylation of this compound. Therefore, specific conditions, yields, and the scope of sulfonylating agents for this substrate remain unexplored.

While this compound is a recognized chemical entity, there is a clear lack of published research on its derivatization and synthetic transformations. The absence of specific data for palladium-catalyzed cross-coupling reactions and functionalization at the indole nitrogen highlights a significant gap in the current chemical literature. This presents an opportunity for synthetic chemists to explore the reactivity of this fluorinated indole scaffold and develop methodologies for its incorporation into more complex and potentially valuable molecules.

Use as Intermediates for Trifluoromethylated Drug Analogues

The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and alter electronic properties to enhance binding affinity and selectivity for a biological target. Consequently, indole scaffolds bearing a trifluoromethyl group are highly valued as intermediates in drug discovery.

The 2-(trifluoromethyl)-indole core, present in this compound, is a privileged structure found in various biologically active molecules. Derivatives of these indoles have been investigated for their potential as anti-inflammatory, neuroprotective, antiproliferative, and antifungal agents.

A prominent example of the strategic use of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The nonsteroidal anti-inflammatory drug (NSAID) Indomethacin is a potent but nonselective inhibitor of both COX-1 and COX-2 enzymes. Inhibition of COX-1 is associated with undesirable gastrointestinal side effects, which has driven the search for selective COX-2 inhibitors.

Research has demonstrated that replacing the 2'-methyl group of Indomethacin with a trifluoromethyl group produces a potent and unexpectedly selective COX-2 inhibitor. This trifluoromethyl analogue, CF₃-Indomethacin, exhibits inhibitory activity against COX-2 comparable to the parent drug but is significantly less active against COX-1. This selectivity is attributed to the ability of the trifluoromethyl group to fit into a specific hydrophobic pocket within the COX-2 active site.

The compound this compound serves as a key intermediate for synthesizing such drug analogues. The 2-(trifluoromethyl)-indole core provides the necessary structural element for selective COX-2 inhibition, while the bromine atom at the C-4 position acts as a versatile synthetic handle. This allows for the introduction of various substituents required for biological activity, such as the p-chlorobenzoyl group in Indomethacin, through the cross-coupling reactions discussed previously. This highlights the value of this compound as a building block for the development of potentially safer and more effective anti-inflammatory agents.

The table below compares the inhibitory activity of Indomethacin with its 2'-trifluoromethyl analogue against COX enzymes.

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity (COX-1/COX-2) |

| Indomethacin | ~27 nM | ~127-267 nM | ~0.1 - 0.2 |

| CF₃-Indomethacin | >100,000 nM | ~267-388 nM | >250 |

Data compiled from studies on ovine COX-1 (oCOX-1) and murine COX-2 (mCOX-2).

Biological Activity and Medicinal Chemistry Research

Exploration of 4-Bromo-2-(trifluoromethyl)-1H-indole as a Privileged Scaffold

The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for diverse biological receptors. The indole (B1671886) ring system is a quintessential example, found in numerous natural products, approved drugs, and clinical candidates. nih.govnih.gov Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacological activity.

The introduction of a bromine atom and a trifluoromethyl group onto the indole core in this compound further enhances its potential as a privileged structure. Halogens like bromine can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity for a target protein. The trifluoromethyl group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the molecule, which can improve cell membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism. The combination of these substituents on the indole scaffold creates a unique chemical entity with significant potential for interacting with a wide array of biological targets, making it a subject of considerable interest in drug discovery.

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated and Brominated Indole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For indole derivatives, the nature and position of substituents dramatically influence their biological profiles.

Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF3) group, particularly at the C-2 position of the indole ring, is a common strategy in medicinal chemistry. This group's strong electron-withdrawing nature can alter the electron density of the indole ring system, affecting its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance passage through biological membranes. Studies on various heterocyclic compounds have shown that CF3 substitution can lead to a significant increase in biological potency. For instance, in a series of 1,2,4-triazino[5,6b]indole derivatives, the presence of a trifluoromethyl group resulted in a marked increase in in vitro antimalarial activity compared to unsubstituted analogues. nih.gov Similarly, research on quinoline (B57606) derivatives demonstrated that compounds with two trifluoromethyl groups had slightly higher antimalarial activity than those with only one. nih.gov

Bromine Substitution: Halogenation, especially bromination, of the indole nucleus is another key modification in SAR studies. The position of the bromine atom is critical. Bromine at the C-4, C-5, or C-6 positions can influence activity through steric and electronic effects, as well as by forming halogen bonds. In studies of indolylbenzo[d]imidazoles, the introduction of a bromine atom into the benzimidazole (B57391) core led to a significant enhancement of antimicrobial activity against Staphylococcus aureus and Candida albicans. mdpi.com Research on synthetic brominated indole-3-glyoxylamides showed that 5-bromo substitution was favorable for inhibitory activity against the SARS-CoV-2 3CLpro enzyme. mdpi.com This highlights the strategic importance of the placement and type of halogen substituent in modulating biological effects.

The combined presence of bromine at C-4 and a trifluoromethyl group at C-2 in the target compound suggests a synergistic or additive effect on its potential biological activity, making it a rich scaffold for SAR exploration.

Antimicrobial Efficacy Investigations

The indole scaffold is a well-established source of antimicrobial agents. The addition of bromine and trifluoromethyl groups is anticipated to enhance this inherent activity.

Derivatives of indole have demonstrated significant antibacterial properties. Brominated indoles, in particular, have shown potent activity. In one study, a series of brominated indole alkaloids were isolated from a marine source, with the most active compound showing potent activity against seven bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL. nih.gov Another study found that a brominated indole derivative exhibited MIC values of 2 to 4 μg/mL against several Gram-negative bacteria, a potency significantly greater than penicillin. researchgate.net The introduction of bromine often enhances activity; for example, bromination of an indolylbenzo[d]imidazole scaffold decreased the MIC against S. aureus from 31.1 to 0.98 µg/mL. mdpi.com

While specific data for this compound is not extensively documented, the antibacterial potential can be inferred from related structures. The following table summarizes the activity of representative brominated indole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| Brominated Indole Alkaloid 1 | Vibrio harveyi | 2 |

| Brominated Indole Alkaloid 1 | Vibrio parahaemolyticus | 4 |

| Brominated Indole Alkaloid 1 | Edwardsiella tarda | 8 |

| 2-(5-Bromo-1H-indol-3-yl)-5-bromo-1H-benzo[d]imidazole | S. aureus ATCC 25923 | 0.98 |

| 2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 43300 (MRSA) | 3.9 |

Indole derivatives have also been investigated for their efficacy against pathogenic fungi. The incorporation of halogen atoms has been shown to be a key factor in enhancing antifungal potency. In a study of indole-linked triazole derivatives, it was found that the presence and position of a halogen group on the indole ring increased the in vitro activity against fungi. koreascience.kr Specifically, multi-halogenated compounds were effective against both Candida and mold species. koreascience.kr

Chalcones bearing a trifluoromethyl group and an indole ring have also been synthesized and evaluated, showing promising antifungal activity. nih.gov One such compound demonstrated an MIC of 52 µM against C. albicans and 48 µM against Aspergillus niger. nih.gov Similarly, certain indole-triazole conjugates have shown potent activity, with one 3,4-dichlorobenzyl derivative exhibiting an MIC of 2 µg/mL against C. albicans. mdpi.com

The data below from various studies illustrates the antifungal potential of substituted indole derivatives.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9 |

| Indole-Triazole Derivative (3d) | Candida krusei | 3.125 |

| Indole-Triazole Derivative (6f) | Candida albicans | 2 |

| Indole-Triazole Derivative (6f) | Candida tropicalis | 2 |

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. The indole nucleus is a component of many compounds active against Mycobacterium tuberculosis. nih.govwjpsonline.com Various synthetic isatin (B1672199) derivatives, which contain an indole core, have been evaluated for their activity against the H37Rv strain of M. tuberculosis. wjpsonline.comwjpsonline.com

Research has demonstrated that certain indole derivatives exhibit high activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of M. tuberculosis, with some compounds showing MIC values as low as 0.05-2 µg/mL against the H37Rv strain. walshmedicalmedia.com While direct studies on this compound are limited, the established importance of the indole scaffold in antitubercular drug discovery suggests that this compound warrants investigation. nih.gov The table below presents the activity of some active indole-based compounds.

| Compound/Derivative Class | Strain | MIC (µg/mL) |

| Isatin Derivative (3c) | M. tuberculosis H37Rv | 6.25 |

| Various Indole Derivatives (40 agents) | M. tuberculosis H37Rv | 0.05 - 2 |

| Various Indole Derivatives (40 agents) | Isoniazid-Resistant M. tuberculosis CN-40 | 0.018 - 4.44 |

Antimalarial Drug Discovery Efforts

Malaria continues to be a devastating parasitic disease, and drug resistance necessitates the development of new therapeutic options. Indole derivatives have been a fruitful area of research for novel antimalarial agents. mdpi.com The trifluoromethyl group, in particular, has been shown to be a critical substituent for enhancing antiplasmodial activity.

A study on 1,2,4-triazino[5,6b]indole derivatives revealed that analogues containing a trifluoromethyl group at the 6-position of the indole ring exhibited significant in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum, whereas the unsubstituted versions were inactive. nih.gov This demonstrates the profound impact of trifluoromethylation on antimalarial potency. Other studies on quinoline-based compounds have also indicated that bis(trifluoromethyl) derivatives are slightly more active than their mono-trifluoromethyl counterparts. nih.gov

These findings strongly support the investigation of this compound and its derivatives as potential antimalarial candidates. The combination of the indole scaffold, known for its role in antimalarial compounds, with the activity-enhancing trifluoromethyl group presents a promising strategy for discovering new agents to combat malaria.

| Compound/Derivative | P. falciparum Strain | IC50 (µM) |

| 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole (analogue) | D10 (sensitive) | 4.86 |

| 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole (analogue) | RSA11 (resistant) | 3.52 |

| 2,8-bis(Trifluoromethyl)quinoline (analogue) | D10 (sensitive) | ~11.5 (converted from 4.8 µg/mL) |

Anticancer and Cytotoxicity Screening

While numerous trifluoromethyl-containing indole derivatives and bromo-substituted indoles have been synthesized and evaluated for their anticancer properties, no specific cytotoxic or anticancer screening data for this compound against cancer cell lines has been found in the reviewed literature. Studies on related compounds, such as certain 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives and other substituted indoles, have shown cytotoxic effects against various leukemia and solid tumor cell lines, but these findings cannot be directly extrapolated to the subject compound. nih.govnih.gov

Anti-inflammatory Properties Assessment

The indole nucleus is a component of several compounds with known anti-inflammatory effects. nih.govnih.gov However, there is no specific research available assessing the anti-inflammatory properties of this compound. Investigations into other indole derivatives have shown modulation of inflammatory pathways, but dedicated studies on this specific compound are absent. mdpi.comrrpharmacology.ru

Antiviral Activity Research

Indole derivatives have been explored as potential antiviral agents, with some showing activity against a range of viruses by inhibiting viral enzymes or replication processes. nih.govnih.gov A comprehensive search of scientific databases, however, did not yield any studies that have specifically investigated or reported on the antiviral activity of this compound.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Plasmodial Serine Hydroxymethyltransferase)

Enzyme inhibition is a critical mechanism for many therapeutic agents. Indole-based structures have been identified as inhibitors of various enzymes.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. While various heterocyclic compounds, including some indoles, have been studied for α-glucosidase inhibition, no data is available for this compound. nih.gov

Plasmodial Serine Hydroxymethyltransferase (SHMT): SHMT is a validated target for antimalarial drugs. nih.govwikipedia.org Research has focused on pyrazolopyran-based inhibitors and other scaffolds targeting this enzyme, but there is no mention of this compound in this context. nih.govguidetopharmacology.org

Other Pharmacological Activities (e.g., Antihypertensive, Antidepressant, Anticholinesterase)

The indole structure is present in molecules with a wide array of pharmacological effects.

Antihypertensive Activity: Certain indole analogues have been investigated for their potential to lower blood pressure. nih.gov However, no such studies have been conducted on this compound.

Antidepressant Activity: The structural similarity of indole to the neurotransmitter serotonin (B10506) has made it a key component in the development of antidepressant drugs. bruker.com Halogenated indoles, in particular, have been synthesized to explore their effects on serotonin receptors. bruker.com Nevertheless, specific antidepressant activity screening for this compound has not been reported.

Anticholinesterase Activity: Inhibition of acetylcholinesterase is a primary strategy for treating Alzheimer's disease. While various nitrogen-containing heterocyclic compounds are explored for this purpose, there is no available research on the anticholinesterase activity of this compound.

Applications in Agrochemical and Materials Science Research

Development as Agrochemical Intermediates

In the field of agrochemical research, the development of new active ingredients with improved efficacy, better crop selectivity, and favorable environmental profiles is a constant necessity. Fluorinated compounds, particularly those containing the trifluoromethyl group, are of significant interest due to the unique properties this moiety imparts. The CF3 group can enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences its transport and penetration capabilities within the target pest or plant.

While direct public-domain research explicitly detailing the synthesis of a commercialized agrochemical from 4-Bromo-2-(trifluoromethyl)-1H-indole is limited, its structural motifs are highly relevant to modern pesticide design. The indole (B1671886) ring is a core component of various natural and synthetic bioactive molecules, and the bromo- and trifluoromethyl-substituents offer versatile handles for further chemical modification.

Research in the broader category of trifluoromethylated pyridines and other heterocyclic compounds has demonstrated the importance of the CF3 group for activity in various agrochemicals, including herbicides, fungicides, and nematicides. For instance, the trifluoromethyl group has been shown to be crucial for the nematicidal activity of compounds like fluazaindolizine. This highlights the value of intermediates like this compound as building blocks for creating new agrochemical candidates. The bromine atom at the 4-position can be readily utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to introduce a wide range of other functional groups and build more complex molecular architectures, allowing chemists to systematically modify the compound's structure to optimize for biological activity against specific agricultural pests.

Table 1: Potential Agrochemical Applications and Rationale for this compound

| Potential Application | Role of the Trifluoromethyl (CF3) Group | Role of the Bromo (Br) Group | Role of the Indole Scaffold |

|---|---|---|---|

| Fungicides | Enhances metabolic stability and binding to target enzymes. | Serves as a key reaction site for introducing other molecular fragments via cross-coupling. | Provides a core structure known for bioactivity. |

| Herbicides | Increases lipophilicity, aiding in cuticle penetration. | Allows for the synthesis of diverse derivatives for structure-activity relationship studies. | Can be part of a final structure that inhibits essential plant enzymes. |

| Insecticides/Nematicides | Can improve the compound's interaction with insect nerve receptors or other target sites. | Enables the linking of the indole structure to other pharmacophores. | A recognized scaffold in various bioactive compounds. |

Contributions to Advanced Fluorinated Materials

In materials science, the incorporation of fluorine is a key strategy for developing advanced materials with unique and desirable properties. Fluorinated compounds often exhibit high thermal stability, chemical resistance, and specific optical and electronic properties. The this compound molecule serves as a valuable building block for the synthesis of novel fluorinated materials, such as specialized polymers and organic electronic components.

The trifluoromethyl group contributes to low surface energy and enhanced hydrophobicity in polymers, which is desirable for creating water-repellent coatings and membranes. Furthermore, the high electronegativity of the fluorine atoms can influence the electronic properties of organic molecules, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The indole nucleus itself is an interesting component for electroactive materials due to its electron-rich nature. The bromine atom on the this compound structure is a critical functional group for polymerization reactions or for grafting the molecule onto other material backbones. Through reactions like Suzuki or Stille coupling, the bromo-indole can be linked to other aromatic units to create conjugated polymers. These polymers may possess interesting photophysical properties, such as fluorescence, which could be tuned by modifying the chemical structure.

Table 2: Potential Contributions to Advanced Fluorinated Materials

| Material Type | Key Properties Conferred by the Compound | Potential Application |

|---|---|---|

| Fluorinated Polymers | High thermal stability, chemical resistance, low surface energy. | Specialty coatings, high-performance membranes, advanced lubricants. |

| Organic Electronics | Modulated electronic properties due to the electron-withdrawing CF3 group and electron-rich indole. | Active layer components in OLEDs, OPVs, and OFETs. |

| Functional Dyes | Potential for fluorescence and tunable photophysical properties upon further modification. | Probes for chemical sensing, components in dye-sensitized solar cells. |

While specific, large-scale industrial applications of materials derived directly from this compound are not widely documented in mainstream literature, its utility as a research chemical for creating and testing new fluorinated materials is clear. Its bifunctional nature—a reactive bromine site and property-enhancing trifluoromethyl group on a versatile indole scaffold—makes it a valuable tool for researchers exploring the frontiers of materials science.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Currently, dedicated research focusing exclusively on 4-Bromo-2-(trifluoromethyl)-1H-indole is not abundant in publicly accessible literature. The PubChem database, for instance, lists the compound but notes a lack of available literature data. uni.lu However, the scientific community has extensively investigated its core components. The indole (B1671886) scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netsci-hub.sebohrium.com

Research on trifluoromethylated indoles has advanced significantly, with a focus on developing synthetic methods to install the -CF3 group, which is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comresearchgate.netbohrium.com Similarly, bromoindoles are crucial intermediates in organic synthesis and have been studied for their own biological activities and as precursors for more complex molecules through cross-coupling reactions. researchgate.netiajps.com The advancements, therefore, lie in the broader understanding of how each component of this compound contributes to molecular properties, providing a strong foundation for future targeted studies.

Emerging Synthetic Strategies for Enhanced Accessibility

The synthesis of specifically substituted indoles remains a central theme in organic chemistry. nih.gov For this compound, accessibility can be enhanced by leveraging both classical and modern synthetic methodologies.

Classical Approaches Adapted: Traditional methods like the Fischer, Bartoli, or Batcho-Leimgruber indole syntheses could be adapted using appropriately substituted starting materials, such as a (3-bromophenyl)hydrazine (B1328922) derivative and a trifluoromethyl-containing ketone. researchgate.net

Modern Transition-Metal Catalysis: More contemporary strategies would likely involve the cyclization of a starting material already containing the trifluoromethyl group. researchgate.net For example, methods involving the acylation of 2-nitrotoluenes with ethyl trifluoroacetate (B77799) followed by reductive cyclization can yield 2-(trifluoromethyl)indoles. researchgate.net The bromine could be introduced either on the starting aniline (B41778) or via late-stage electrophilic bromination of the formed 2-(trifluoromethyl)-1H-indole.

Direct C-H Functionalization: An emerging and highly efficient strategy involves the direct C-H trifluoromethylation or bromination of an indole precursor. researchgate.net While regioselectivity can be a challenge, the development of specific catalysts and directing groups is a rapidly advancing field that could provide a streamlined route to this and related compounds. bohrium.com

These evolving synthetic routes are critical for making this compound and its analogs readily available for biological screening and materials science applications.

Future Prospects in Drug Design and Discovery utilizing this compound

The true potential of this compound lies in its application as a versatile scaffold in drug design. The indole nucleus itself interacts with a multitude of biological targets. nih.govresearchgate.net The addition of the trifluoromethyl and bromo substituents provides medicinal chemists with powerful tools to modulate the compound's properties.

Enhanced Pharmacokinetics: The trifluoromethyl group is a well-established bioisostere of a methyl group but with significantly different electronic properties. It can increase a molecule's metabolic stability by blocking sites of oxidation and enhance its lipophilicity, which can improve membrane permeability and oral bioavailability. mdpi.com

Improved Target Binding: The high electronegativity of the -CF3 group can alter the acidity of the indole N-H, influencing hydrogen bonding capabilities. The bromine atom at the 4-position can act as a halogen bond donor, a specific and directional interaction that can enhance binding affinity and selectivity for target proteins.

Scaffold for Derivatization: The bromine atom serves as a synthetic handle for introducing further complexity. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a vast library of derivatives can be generated, enabling extensive structure-activity relationship (SAR) studies. mdpi.com This approach was successfully used to create novel spiro-oxindole inhibitors of the MDM2-p53 protein-protein interaction, demonstrating the power of modifying halogenated indole cores. acs.org

Given the prevalence of the indole scaffold in anticancer and anti-infective agents, this compound represents a promising starting point for developing new therapeutic agents with potentially superior pharmacological profiles. openmedicinalchemistryjournal.comdntb.gov.ua

Computational Predictions for Novel Applications and Bioactivities

In the absence of extensive empirical data, computational chemistry offers a powerful avenue for predicting the properties and potential applications of this compound.

Molecular Docking: Virtual screening of this compound against libraries of known drug targets (e.g., kinases, G-protein coupled receptors, enzymes) could identify potential biological activities. Docking studies can elucidate plausible binding modes and predict binding affinities, prioritizing the compound for specific in vitro assays.

Pharmacophore Modeling: The 3D arrangement of its key features (hydrogen bond donors/acceptors, aromatic rings, halogen bond donor) can be used to build pharmacophore models. These models can then be used to screen for proteins that the molecule is likely to bind to, suggesting potential therapeutic applications.

ADME/Tox Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. mdpi.com Such predictions for this compound would help assess its drug-likeness and identify potential liabilities early in the discovery process, guiding the design of future derivatives with improved pharmacokinetic profiles.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties, such as its molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity indices. This information can provide insights into its stability, reactivity, and non-covalent interaction capabilities, which are fundamental to its function in both biological systems and materials.

These computational approaches can efficiently guide experimental work, saving time and resources by focusing on the most promising applications for this versatile chemical entity.

常见问题

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the indole’s 5- and 7-positions. Computational studies (DFT) can map electron density, while Hammett constants quantify its meta-directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。